3-Feruloylquinic Acid: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis
3-Feruloylquinic Acid: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis
Introduction
3-Feruloylquinic acid, a prominent member of the chlorogenic acid family, is a naturally occurring phenolic compound found across the plant kingdom. It is an ester formed from ferulic acid and quinic acid. This compound, along with its isomers (4-feruloylquinic acid and 5-feruloylquinic acid), contributes to the antioxidant, anti-inflammatory, and other health-promoting properties of many plant-based foods and traditional medicines. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of 3-feruloylquinic acid, intended for researchers, scientists, and professionals in drug development.
Natural Sources and Distribution
3-Feruloylquinic acid is widely distributed in the plant kingdom, with notable concentrations in various fruits, vegetables, beverages, and medicinal herbs.
Fruits and Vegetables: This compound has been identified in a variety of fruits, including peaches (Prunus persica), apricots (Prunus armeniaca), and plums (Prunus domestica and Prunus salicina)[1][2]. It is also present in sweet potato (Ipomoea batatas) leaves, where it co-occurs with other caffeoylquinic acid derivatives[3][4][5]. Other reported dietary sources include carrots and pears.
Beverages: Coffee is a significant dietary source of feruloylquinic acids, which can constitute up to 7% of the total chlorogenic acid content in green coffee beans. The concentration of these compounds can be influenced by the coffee species (e.g., Coffea arabica, Coffea robusta) and processing methods.
Medicinal Plants: Several medicinal plants are known to contain 3-feruloylquinic acid. Notably, Artemisia annua (sweet wormwood) has been shown to contain significant and seasonally variable amounts of this compound in its leaves. It has also been reported in Vaccinium dunalianum.
Quantitative Analysis of 3-Feruloylquinic Acid in Various Sources
The concentration of 3-feruloylquinic acid can vary significantly depending on the plant species, cultivar, plant part, developmental stage, and environmental conditions. The following table summarizes quantitative data from various studies.
| Plant Source | Plant Part | Concentration of 3-Feruloylquinic Acid | Reference |
| Artemisia annua | Leaves | 0.036% w/w (Spring) to 1.34% w/w (Summer) | |
| Green Coffee Beans (Coffea arabica) | Beans | Up to 7% of total chlorogenic acids | |
| Peach (Prunus persica) | Fruit, Twigs, Leaves | Present, quantitative data varies by cultivar and part | |
| Plum (Prunus spp.) | Fruit | Present, with 3-caffeoylquinic acid being predominant | |
| Sweet Potato (Ipomoea batatas) | Leaves | Present, often alongside more abundant caffeoylquinic acid derivatives |
Experimental Protocols
The extraction and quantification of 3-feruloylquinic acid from plant materials typically involve the following steps:
Sample Preparation and Extraction
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Sample Preparation: Plant materials (e.g., leaves, fruits) are typically freeze-dried or oven-dried at a low temperature (e.g., 40-60°C) to inactivate enzymes and remove moisture. The dried material is then ground into a fine powder to increase the surface area for extraction.
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Extraction Solvent: A mixture of methanol or ethanol and water (e.g., 70-80% aqueous alcohol) is commonly used for extraction. The addition of a small amount of acid (e.g., formic acid, acetic acid) can improve the stability of the phenolic compounds.
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Extraction Method:
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Maceration: The powdered plant material is soaked in the extraction solvent for a specified period (e.g., 24-48 hours) with occasional shaking.
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Sonication: The sample is immersed in the extraction solvent and subjected to ultrasonic waves to disrupt cell walls and enhance extraction efficiency. This is a faster method compared to maceration.
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Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.
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Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the extraction solvent. The resulting crude extract can be used for further analysis or purification.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the quantification of 3-feruloylquinic acid.
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Chromatographic System:
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Column: A reversed-phase C18 column is typically used for separation.
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Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents:
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Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
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Solvent B: Acetonitrile or methanol.
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Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
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Detection:
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DAD: Detection is performed at the maximum absorption wavelength of feruloylquinic acids, which is around 325 nm.
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MS/MS: Mass spectrometry provides higher selectivity and sensitivity. The compound is identified and quantified based on its specific precursor and product ion masses in multiple reaction monitoring (MRM) mode.
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Quantification: Quantification is achieved by creating a calibration curve using a certified standard of 3-feruloylquinic acid. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Biosynthetic Pathway
3-Feruloylquinic acid is synthesized in plants via the shikimate and phenylpropanoid pathways. The following diagram illustrates the key steps leading to its formation.
References
- 1. Phenolic profiling of peach (Prunus persica [L.] Batsch) fruit, twigs, and leaves using high-resolution UHPLC-Orbitrap-MS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of phenolic compounds in plum fruits (Prunus salicina L. and Prunus domestica L.) by high-performance liquid chromatography/tandem mass spectrometry and characterization of varieties by quantitative phenolic fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of the Biologically Active Compounds Present in Leaves of Mexican Sweet Potato Accessions: Phenols, Flavonoids, Anthocyanins, 3,4,5-Tri-Caffeoylquinic Acid and 4-Feruloyl-5-Caffeoylquinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
